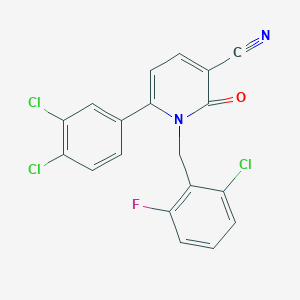
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogen substituents and a pyridinecarbonitrile core.
準備方法
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. The synthetic routes often include:
Halogenation: Introduction of chlorine and fluorine atoms into the benzyl and phenyl rings.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Nitrile Formation: Introduction of the nitrile group (-CN) to the pyridine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide for hydrolysis).
科学的研究の応用
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen substituents and nitrile group play crucial roles in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects.
類似化合物との比較
Similar compounds to 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile include other halogenated pyridine derivatives and nitrile-containing compounds These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity
生物活性
The compound 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile , with the CAS number 400089-27-2 , belongs to a class of pyridine derivatives that have shown significant biological activities. This article aims to explore its biological activity, including antiviral properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H11Cl2FN2O
- Molecular Weight : 373.21 g/mol
- Key Functional Groups : Pyridine ring, carbonitrile group, and halogen substituents.
Biological Activity Overview
-
Antiviral Activity
- Research indicates that compounds with similar structural motifs exhibit potent antiviral effects, particularly against HIV-1. The substitution patterns in the benzyl and pyridine rings significantly influence their activity against viral strains. For instance, derivatives with 2-chloro-6-fluorobenzyl substitutions have demonstrated up to picomolar activity against wild-type HIV-1 and various mutants .
-
Cytotoxicity
- Preliminary studies suggest that this compound may exhibit cytotoxic effects in various cancer cell lines. The presence of dichlorophenyl and chloro-fluorobenzyl groups enhances its interaction with cellular targets, potentially leading to apoptosis in malignant cells. Detailed cytotoxicity assays are essential to quantify these effects accurately.
-
Mechanism of Action
- The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit specific enzymes crucial for viral replication and cellular proliferation. Studies on related compounds have shown that they can interfere with reverse transcriptase activity in HIV, suggesting a similar mode of action for this pyridine derivative .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Potent against HIV-1 (picomolar range) | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits reverse transcriptase |
Table 2: Structural Variants and Their Activities
| Compound Name | Structure Features | Activity Level |
|---|---|---|
| 6-(3,4-Dichlorophenyl)-substituted derivatives | Varied halogen substitutions | High antiviral |
| 2-Chloro-6-fluorobenzyl derivatives | Enhanced binding affinity | Moderate to high |
Case Studies
-
HIV Inhibition Study
- A study conducted on a series of 6-(2-chloro-6-fluorobenzyl) derivatives revealed that specific stereochemical configurations significantly impacted their antiviral efficacy. Compounds with the R configuration at the C6 position showed the highest activity against HIV-1 in both cellular and enzymatic assays .
- Cytotoxic Effects in Cancer Research
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3FN2O/c20-14-2-1-3-17(23)13(14)10-25-18(7-5-12(9-24)19(25)26)11-4-6-15(21)16(22)8-11/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPHBYBASUEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













